4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a pyridin-4-yl group at the 2-position, and a 4-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can be done by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyridin-4-yl and thieno[2,3-d]pyrimidine moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 4-Chloro-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-(4-methylphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c1-11-2-4-12(5-3-11)14-10-23-18-15(14)16(19)21-17(22-18)13-6-8-20-9-7-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNIHJUJOLCOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=NC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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